Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
Overview
Description
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is a chemical compound with the CAS Number: 332099-42-0 . It has a molecular weight of 209.27 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves the use of 2-thiophene formaldehyde and diazoacetic ester as raw materials, under normal temperature conditions . Another method involves starting with 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid and reacting it with ethanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2S/c1-3-13-10(12)7-4-8-9(11-7)6(2)5-14-8/h4-5,11H,3H2,1-2H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Chemical Reactions Analysis
The compound has been used in reactions with ethylamine and indole sodium salt to provide the respective amides . It has also been used in the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.27 .Scientific Research Applications
Chemical Synthesis and Annulation Reactions
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is utilized in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, demonstrating its role as a versatile synthon in organic synthesis. This reaction showcases the compound's utility in generating complex nitrogen-containing heterocycles with high regioselectivity and diastereoselectivity (Zhu et al., 2003).
Heterocyclic Chemistry
In heterocyclic chemistry, this compound serves as a building block for the preparation of various haloethylthienopyrroles. These compounds are synthesized through reactions involving t-butyl 2-(thienyl)carbazates and ethyl-5-bromo-2-oxopentanoate, highlighting the compound's adaptability in synthesizing halogenated derivatives (Gálvez & Garcia, 1984).
Electropolymerization and Material Science
Furthermore, derivatives of this compound are investigated for their electropolymerization capabilities. N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, a related compound, shows potential in material science due to its efficient electropolymerization and the stability of the resultant polymer films under repetitive cycling, indicating potential applications in electronic and photonic devices (Lengkeek et al., 2010).
Synthetic Methodologies for Heterocyclic Compounds
The compound also plays a crucial role in the development of new synthetic methodologies for heterocyclic compounds, as evidenced by its use in the synthesis of thieno[2,3-b]pyridine derivatives. These methodologies enable the efficient construction of complex molecular architectures, which are essential for the development of pharmaceuticals and agrochemicals (El-Kashef et al., 2000).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound are explored for their ability to form robust supramolecular synthons, which are critical for the self-assembly and crystal engineering of complex structures. This research underscores the importance of such compounds in designing new materials with tailored properties (Yin & Li, 2006).
Mechanism of Action
Mode of Action
It is known that the compound can undergo regioselective acylation, a process that can influence its interaction with potential targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate . These factors could include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-3-13-10(12)7-4-8-9(11-7)6(2)5-14-8/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTSDPODKGCTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470028 | |
Record name | ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-42-0 | |
Record name | Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332099-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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